molecular formula C10H10N2O3 B13508987 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13508987
M. Wt: 206.20 g/mol
InChI Key: JXVDFCIQUFWRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one, can be achieved through several methods. Some of the classical synthesis methods include:

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing these classical methods to achieve higher yields and purity. Catalysis using N-heterocyclic carbenes and other modern techniques are also employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-nitro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-11-9-4-3-8(12(14)15)5-7(9)6-10(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVDFCIQUFWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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